molecular formula C23H23FN2O2 B247532 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B247532
M. Wt: 378.4 g/mol
InChI Key: JTHWPFADCFBOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as FEN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEN belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a serotonin 5-HT2A receptor antagonist. 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of anxiety and mood.
Biochemical and physiological effects:
1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to modulate various neurotransmitter systems in the brain, including dopamine, serotonin, and GABA. It has been found to increase dopamine and serotonin levels in certain brain regions, which may contribute to its therapeutic effects. 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for use in lab experiments. It has been shown to have a high affinity for dopamine and serotonin receptors, which makes it a valuable tool for studying these neurotransmitter systems. 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is also relatively easy to synthesize, which makes it readily available for use in research. However, 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness for long-term studies. Additionally, 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have some toxicity in animal models, which may limit its potential therapeutic applications.

Future Directions

For 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine research include the development of more potent and selective derivatives, investigation of its effects on other neurotransmitter systems, and its potential as a treatment for substance use disorders.

Synthesis Methods

The synthesis of 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine involves a multistep process that starts with the reaction of 2-fluorobenzylamine with 2-naphthol to form 2-(2-fluorobenzyl)phenol. This intermediate is then reacted with acetic anhydride and triethylamine to produce 2-(2-fluorobenzyl)acetate. Finally, the piperazine ring is introduced through the reaction of 2-(2-fluorobenzyl)acetate with piperazine in the presence of sodium hydride. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit antipsychotic effects in animal models of schizophrenia and bipolar disorder. 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders. Additionally, 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

Molecular Formula

C23H23FN2O2

Molecular Weight

378.4 g/mol

IUPAC Name

1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C23H23FN2O2/c24-22-8-4-3-7-20(22)16-25-11-13-26(14-12-25)23(27)17-28-21-10-9-18-5-1-2-6-19(18)15-21/h1-10,15H,11-14,16-17H2

InChI Key

JTHWPFADCFBOEC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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